molecular formula C10H18O2 B13941820 Dihydro-5-methyl-5-pentylfuran-2(3H)-one CAS No. 52908-82-4

Dihydro-5-methyl-5-pentylfuran-2(3H)-one

Cat. No.: B13941820
CAS No.: 52908-82-4
M. Wt: 170.25 g/mol
InChI Key: QVWSNRKWLGEXCT-UHFFFAOYSA-N
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Description

Dihydro-5-methyl-5-pentylfuran-2(3H)-one is an organic compound with the molecular formula C9H16O2 It is a furan derivative, characterized by a furan ring with a pentyl and a methyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydro-5-methyl-5-pentylfuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 5-pentyl-5-methyl-2-penten-1-ol. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve the continuous flow synthesis approach, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Dihydro-5-methyl-5-pentylfuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted furan derivatives.

Scientific Research Applications

Dihydro-5-methyl-5-pentylfuran-2(3H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of dihydro-5-methyl-5-pentylfuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4,5-dihydrofuran
  • 2,3-Dihydro-5-methylfuran
  • 4,5-Dihydro-2-methylfuran
  • 5-Methyl-2,3-dihydrofuran

Uniqueness

Dihydro-5-methyl-5-pentylfuran-2(3H)-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

52908-82-4

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

5-methyl-5-pentyloxolan-2-one

InChI

InChI=1S/C10H18O2/c1-3-4-5-7-10(2)8-6-9(11)12-10/h3-8H2,1-2H3

InChI Key

QVWSNRKWLGEXCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(CCC(=O)O1)C

Origin of Product

United States

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